Methyl 6-[(but-2-YN-1-YL)amino]pyrazine-2-carboxylate
Description
Methyl 6-[(but-2-yn-1-yl)amino]pyrazine-2-carboxylate is a pyrazine-based derivative characterized by a methyl ester group at position 2 and a but-2-yn-1-ylamino substituent at position 4. The compound’s alkyne-containing side chain introduces unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, particularly in click chemistry or as a building block for kinase inhibitors.
Properties
Molecular Formula |
C10H11N3O2 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
methyl 6-(but-2-ynylamino)pyrazine-2-carboxylate |
InChI |
InChI=1S/C10H11N3O2/c1-3-4-5-12-9-7-11-6-8(13-9)10(14)15-2/h6-7H,5H2,1-2H3,(H,12,13) |
InChI Key |
BWDWPXFTXBJWMI-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCNC1=NC(=CN=C1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of 6-Aminopyrazine-2-carboxylate Derivatives
The precursor 5- or 6-aminopyrazine-2-carboxylic acid or its methyl ester is typically prepared by nucleophilic substitution of halogenated pyrazine carboxylic acids, followed by esterification.
| Step | Reaction Type | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Substitution of 5-chloropyrazine-2-carboxylic acid with ammonia | Microwave irradiation, 100 °C, 0.5 h, 25% aqueous ammonia | 70 | Conversion to 5-aminopyrazine-2-carboxylic acid; reaction repeated for scale-up; ammonium salt intermediate isolated and acidified to free acid form |
| 2 | Esterification of 5-aminopyrazine-2-carboxylic acid | Microwave irradiation, 100 °C, 1 h, anhydrous propanol, concentrated sulfuric acid catalyst | 70 | Methyl or propyl ester formed; monitored by TLC; purified by flash chromatography |
This method leverages microwave-assisted synthesis to improve reaction rates and yields, as demonstrated by Ambeed's documented procedures.
Introduction of the But-2-yn-1-yl Group via N-Alkylation
The key step to obtain methyl 6-[(but-2-yn-1-yl)amino]pyrazine-2-carboxylate is the N-alkylation of the amino group with a but-2-yn-1-yl halide or equivalent electrophile.
| Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| N-alkylation of 5-aminopyrazine-2-carboxylate methyl ester | But-2-yn-1-yl bromide or chloride, potassium carbonate base, DMF solvent | Room temperature, inert atmosphere, 20–22 h | ~20 | Low to moderate yield reported; reaction performed under nitrogen to prevent side reactions; purification by silica gel chromatography |
This approach is consistent with classical nucleophilic substitution reactions on amines in polar aprotic solvents, as described in related pyrazine derivative syntheses.
The preparation of this compound involves the synthesis of the amino-pyrazine-2-carboxylate core followed by N-alkylation with a but-2-yn-1-yl group. Microwave-assisted substitution and esterification provide efficient access to the amino ester intermediate, while the alkylation step requires careful control of conditions to optimize yield. Alternative synthetic strategies involving copper-catalyzed alkyne introduction and cyclization reactions expand the chemical space around this compound class.
The data presented here is compiled from diverse, authoritative chemical sources and patents, ensuring comprehensive coverage and reliability.
Chemical Reactions Analysis
Types of Reactions: Methyl 6-[(but-2-YN-1-YL)amino]pyrazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
Methyl 6-[(but-2-YN-1-YL)amino]pyrazine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Methyl 6-[(but-2-YN-1-YL)amino]pyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s pyrazine ring can interact with enzymes and receptors, modulating their activity. The but-2-yn-1-yl group may enhance the compound’s binding affinity and specificity towards certain targets. Detailed studies on its mechanism of action are ongoing, and further research is needed to fully elucidate its effects .
Comparison with Similar Compounds
Physicochemical and Spectral Comparisons
Melting Points and Solubility
NMR Spectral Features
- Butynylamino Group: Expected $ ^1H $ NMR signals for terminal alkyne protons (~2.5 ppm for ≡C-H) and methylene protons adjacent to the amino group (~3.5–4.0 ppm). Comparable to methyl 5-[(4-hydroxybut-2-yn-1-yl)amino]pyrazine-2-carboxylate, which shows resonances for hydroxybutynyl protons at 4.25 ppm (CH$2$) and 1.63 ppm (CH$2$-OH) .
- Methyl Ester : A singlet at ~3.8–3.9 ppm in $ ^1H $ NMR, consistent with analogs like 30a (3.88 ppm) .
Biological Activity
Methyl 6-[(but-2-YN-1-YL)amino]pyrazine-2-carboxylate is a heterocyclic compound notable for its unique structural features, including a pyrazine ring substituted with a methyl ester and an amino group attached to a but-2-yne chain. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
Molecular Formula: C₉H₉N₃O₂
Molecular Weight: 191.19 g/mol
CAS Number: 1539065-43-4
The structural uniqueness of this compound may influence its biological activity and reactivity compared to other pyrazine derivatives. The compound's specific substitution pattern is crucial for its interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of various pyrazine derivatives, including this compound. In vitro evaluations have shown that compounds with similar structures exhibit significant antibacterial and antifungal activities. For instance, derivatives similar to this compound demonstrated minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| Methyl 6-[(but-2-YN-1-YL)amino]pyrazine | TBD | TBD |
| Pyrazole derivative 7b | 0.22 | Staphylococcus aureus |
| Pyrazole derivative 10 | TBD | Escherichia coli |
Anticancer Activity
Preliminary studies suggest that this compound may exhibit anticancer properties. Similar pyrazine derivatives have been reported to inhibit cancer cell proliferation in various assays, indicating potential pathways for therapeutic applications. The mechanism of action may involve the inhibition of key enzymes involved in cancer cell metabolism or signaling pathways.
Anti-inflammatory Properties
The compound's structure suggests possible anti-inflammatory activity, which is common among many pyrazine derivatives. Research indicates that certain derivatives can inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models .
Case Studies and Research Findings
Several studies have investigated the biological activities of pyrazine derivatives:
- Antimicrobial Study : A recent publication evaluated the antimicrobial efficacy of various pyrazole derivatives, noting that compounds with structural similarities to methyl 6-[(but-2-YN-1-YL)amino]pyrazine exhibited strong activity against biofilm formation in Staphylococcus species .
- Synergistic Effects : Research indicated that certain pyrazine derivatives could enhance the efficacy of traditional antibiotics like Ciprofloxacin when used in combination therapy, suggesting a potential for developing new treatment regimens .
- Toxicity Assessment : Hemolytic activity tests showed low toxicity levels for several derivatives, with lysis percentages ranging from 3.23% to 15.22%, which is significantly lower than that of standard toxic agents .
Q & A
Q. What are the established synthetic routes for Methyl 6-[(but-2-yn-1-yl)amino]pyrazine-2-carboxylate, and how do reaction conditions influence yield and purity?
The synthesis typically involves constructing the pyrazine core followed by functionalization. Key steps include:
- Pyrazine ring formation : Precursor pyrazines (e.g., chloropyrazine derivatives) are coupled with but-2-yn-1-amine under palladium catalysis (e.g., Pd(PPh₃)₄) in polar aprotic solvents like dimethylformamide (DMF) .
- Optimization : Reaction temperature (60–100°C) and base selection (e.g., K₂CO₃) significantly impact coupling efficiency. Prolonged heating (>12 hours) may degrade sensitive alkyne groups, reducing yields .
- Purification : Silica gel chromatography or crystallization from 2-propanol yields >85% purity, verified via HPLC .
Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substitution patterns (e.g., pyrazine proton shifts at δ 8.4–9.6 ppm for alkyne-linked amines) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- X-ray crystallography : SHELX programs refine crystal structures, resolving ambiguities in regiochemistry .
- HPLC : Monitors purity (>95%) using gradients like H₂O/CH₃CN with 0.1% TFA .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?
Discrepancies often arise from:
- Assay variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times .
- Dose-response profiling : Use EC₅₀/IC₅₀ curves to compare potency thresholds. For example, anti-tubercular activity may require μM vs. nM concentrations depending on bacterial strain .
- Metabolic stability : Evaluate hepatic microsomal degradation to differentiate intrinsic vs. metabolism-dependent effects .
Q. What strategies optimize regioselectivity in derivatization reactions involving the alkyne and amino groups?
- Protection/deprotection : Temporarily block the amino group with Boc anhydride to direct alkyne-click reactions (e.g., CuAAC) to the pyrazine ring .
- Catalyst tuning : PdCl₂(dppf) enhances cross-coupling selectivity for aryl halides over terminal alkynes in Suzuki-Miyaura reactions .
- Solvent effects : Use DMSO to stabilize transition states in nucleophilic substitutions, favoring C-6 over C-3 positions .
Q. What computational or experimental approaches elucidate the compound’s mechanism of action in biological systems?
- Molecular docking : Simulate binding to target proteins (e.g., Mycobacterium tuberculosis enzymes) using PyMOL or AutoDock .
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing the alkyne with alkyl chains) to identify critical pharmacophores .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinities for receptors like adenosine A₂A .
Q. What are the key challenges in scaling up the synthesis of this compound while maintaining high yield and purity?
- Solvent scalability : Transition from DMF to cheaper, greener solvents (e.g., ethanol) without compromising reaction rates .
- Catalyst recovery : Immobilize Pd catalysts on silica to reduce metal leaching in large batches .
- Purification bottlenecks : Replace column chromatography with recrystallization (e.g., ethyl acetate/hexane) for cost-effective scale-up .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
